

Technical Guide: Physicochemical Characteristics of α -Acetyl- α -methyl- γ -butyrolactone

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Compound of Interest

Compound Name: 3-acetyl-3-methyldihydrofuran-2(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of α -Acetyl- α -methyl- γ -butyrolactone. The information is compiled from various sources to assist in research, development, and application of this compound.

Physicochemical Properties

α -Acetyl- α -methyl- γ -butyrolactone is a colorless or yellowish liquid.^[1] It is soluble in organic solvents such as ethanol, acetic acid, chloroform, and benzene.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of α -Acetyl- α -methyl- γ -butyrolactone

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₃	[1][2]
Molecular Weight	142.15 g/mol	[1][2]
Density	1.155 g/mL at 25 °C	[1]
Boiling Point	95 °C at 5 torr	[1][2]
Flash Point	111 °C	[1][2]
Refractive Index	1.456 (n _{20/D})	[1][2]
Appearance	Colorless to yellowish liquid	[1]
Solubility	Soluble in ethanol, acetic acid, chloroform, benzene	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of α -Acetyl- α -methyl- γ -butyrolactone are not readily available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its precursor, α -acetyl- γ -butyrolactone, followed by a methylation step.

Synthesis of α -Acetyl- γ -butyrolactone (General Method)

The synthesis of α -acetyl- γ -butyrolactone typically involves the acylation of γ -butyrolactone. One common method is the condensation reaction with ethyl acetate using a strong base as a catalyst.

Materials:

- γ -butyrolactone (GBL)
- Ethyl acetate (EtOAc)
- Sodium metal (or other strong base like sodium ethoxide)
- Toluene (or other suitable solvent)

- Hydrochloric acid (for neutralization)
- Benzene (for extraction)

Procedure:

- In a reaction vessel, dissolve γ -butyrolactone in a suitable solvent like toluene.
- Add ethyl acetate to the solution.
- Under an inert atmosphere (e.g., nitrogen), gradually add a strong base such as sodium metal. The reaction is exothermic and should be controlled.
- After the addition of the base, the mixture is typically heated under reflux for several hours to drive the condensation reaction to completion.
- Upon completion, the reaction mixture is cooled and then neutralized with a dilute acid, such as hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with a solvent like benzene.
- The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure.
- The crude product can be purified by vacuum distillation to yield α -acetyl- γ -butyrolactone.

α -Methylation of α -Acetyl- γ -butyrolactone (General Method)

The introduction of the α -methyl group can be achieved through the alkylation of the enolate of α -acetyl- γ -butyrolactone.

Materials:

- α -Acetyl- γ -butyrolactone
- A strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide - LDA)

- A methylating agent (e.g., methyl iodide)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF or diethyl ether)
- Aqueous workup solution (e.g., saturated ammonium chloride)

Procedure:

- Dissolve α -acetyl- γ -butyrolactone in an anhydrous aprotic solvent under an inert atmosphere.
- Cool the solution to a low temperature (e.g., $-78\text{ }^{\circ}\text{C}$).
- Slowly add a strong base to deprotonate the α -carbon, forming the enolate.
- After the enolate formation is complete, add the methylating agent (e.g., methyl iodide) to the reaction mixture.
- Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
- Quench the reaction by adding a suitable aqueous solution, such as saturated ammonium chloride.
- Extract the product with an organic solvent.
- The combined organic layers are washed, dried, and the solvent is evaporated.
- The final product, α -Acetyl- α -methyl- γ -butyrolactone, can be purified by chromatography or distillation.

Analytical Characterization

The characterization of α -Acetyl- α -methyl- γ -butyrolactone can be performed using standard analytical techniques for small organic molecules.

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for determining the purity of the compound and confirming its molecular weight. GC-MS analysis

is a common method for the quantification of γ -butyrolactone and its derivatives in various matrices.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for elucidating the molecular structure and confirming the presence of the acetyl and methyl groups at the α -position of the butyrolactone ring.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl and the ketone carbonyl groups. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 2(3H)-Furanone, 3-acetyldihydro-3-methyl-.

Biological Activity and Applications

There is limited specific information available in the scientific literature regarding the biological activity and signaling pathways of α -Acetyl- α -methyl- γ -butyrolactone. However, the broader class of γ -butyrolactones and, more specifically, α -methylene- γ -butyrolactones, are known to exhibit a range of biological effects.

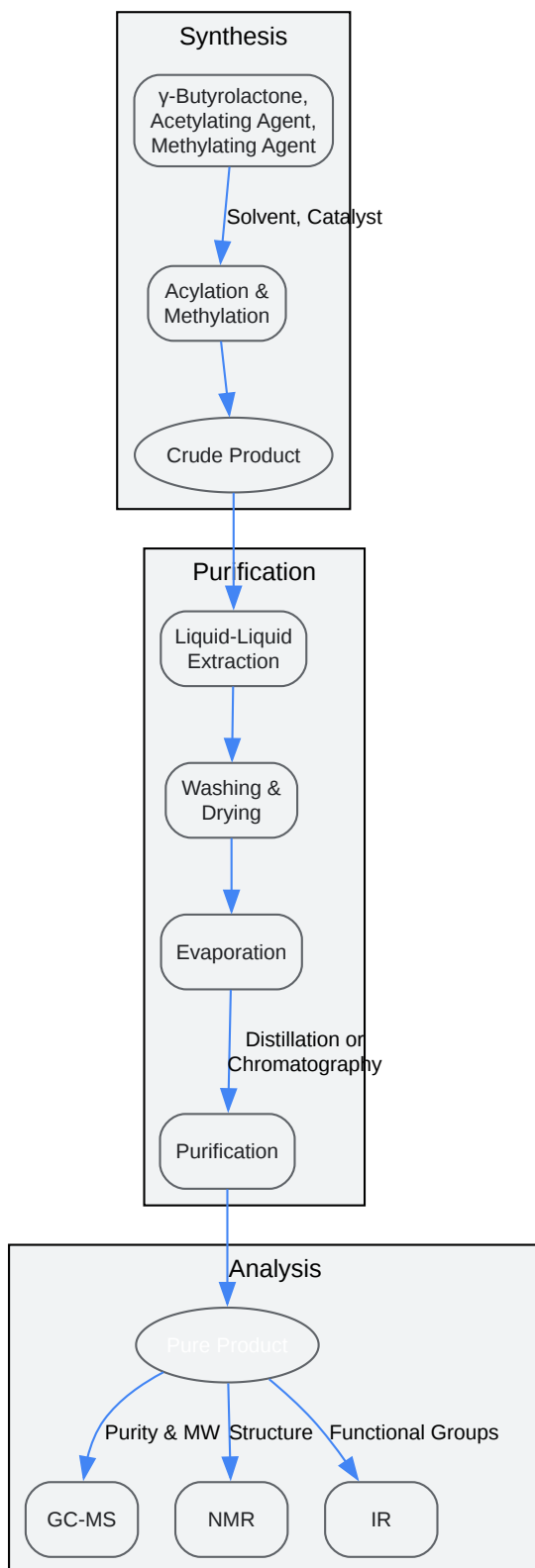
- **Cytotoxic and Antitumor Activity:** Many α -methylene- γ -butyrolactones have been shown to possess cytotoxic and antiproliferative properties against various cancer cell lines.^{[3][4][5][6]} This activity is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins and other biomolecules.
- **GABA Receptor Modulation:** Some alkyl-substituted γ -butyrolactones have been found to modulate the function of GABA(A) receptors in the central nervous system.^[5]
- **Pharmaceutical Intermediate:** α -Acetyl- α -methyl- γ -butyrolactone is used as an intermediate in the synthesis of the anti-angina drug nifedipine.^[1] Nifedipine is a calcium channel blocker that works by dilating coronary and peripheral blood vessels.^[1]

Due to the lack of specific data on signaling pathways for α -Acetyl- α -methyl- γ -butyrolactone, a diagram for a known pathway cannot be provided.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a chemical compound like α -Acetyl- α -methyl- γ -butyrolactone.

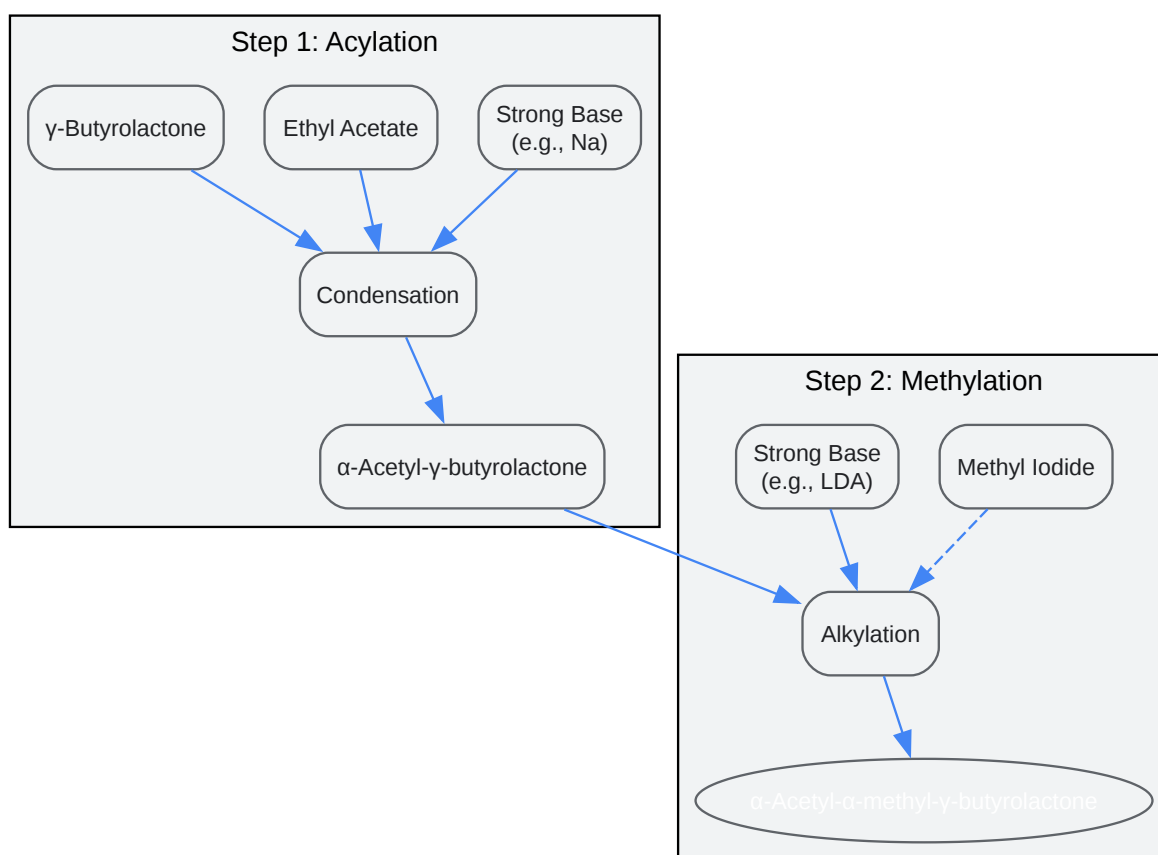


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Caption: General workflow for synthesis and characterization.

Logical Relationship in Synthesis

The following diagram illustrates the logical steps and reagents involved in the proposed two-step synthesis of α -Acetyl- α -methyl- γ -butyrolactone.



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Caption: Proposed two-step synthesis of the target compound.

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